molecular formula C14H16N2O2 B1300266 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid CAS No. 381697-36-5

3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid

Cat. No. B1300266
CAS RN: 381697-36-5
M. Wt: 244.29 g/mol
InChI Key: MWQSXCADNTVCPO-UHFFFAOYSA-N
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Description

The compound of interest, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry. The papers provided discuss various pyrazole derivatives and their synthesis, molecular structure, and potential applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through different methods. For instance, the Vilsmeier-Haack reaction is used to prepare pyrazole-1H-4-carbaldehydes, which are then converted to propanoic acids using diimide reduction, as described in the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids . This method is noted for being economical and effective. Another synthesis approach involves an aldol condensation between 3-acetyl-2,5-dimethylfuran and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde to produce compounds like (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one . Additionally, Meldrum's acid is used for a rapid synthesis of pyrazol-4-yl propanoic acids from corresponding carboxaldehydes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was unambiguously determined by single-crystal X-ray analysis . The crystal structure revealed hydrogen-bonded dimers typical of carboxylic acid groups. Similarly, the molecular structure of other pyrazole derivatives is characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The reactivity of these compounds is illustrated by their ability to form complexes with metals such as manganese and rhenium when used as ligands . The formation of these complexes is compared to related compounds using spectroscopic data and DFT calculations. The chemical reactivity is also demonstrated in the synthesis processes, where different reagents and catalysts are employed to achieve the desired transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like chlorophenyl and methoxyphenyl groups can affect the compound's crystallization and the formation of hydrogen-bonded chains in the solid state . The electronic properties, such as ionization potentials and electron affinities, are investigated using computational methods like DFT, providing insights into the electron donor and acceptor characteristics of these molecules .

Scientific Research Applications

Modification in Polymer Chemistry

3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid has been explored in the field of polymer chemistry. For instance, it was used in the modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels via a condensation reaction with various amines. These modifications enhance the thermal stability and biological activities of the polymers, showing potential for medical applications (Aly & El-Mohdy, 2015).

X-ray Crystallography and Structural Analysis

This compound has been a subject of interest in structural chemistry, particularly in X-ray crystallography. Studies focused on the synthesis and crystal structure determination have contributed to understanding the compound's molecular configuration and interactions (Kumarasinghe, Hruby, & Nichol, 2009).

Synthesis of Heterocyclic Compounds

The compound plays a significant role in the synthesis of various heterocyclic compounds. It has been used to develop 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids, indicating its versatility in organic synthesis (Reddy & Rao, 2006).

Generation of Asymmetric Imines and Metal Complexes

This compound is instrumental in generating asymmetric imines and mixed metal polynuclear complexes, indicating its potential in coordination chemistry and material science (Olguín & Brooker, 2011).

Pharmaceutical Applications

The compound has been used in the synthesis of propanoic acids with potential therapeutic applications in diseases like diabetes mellitus, hyperlipidemia, inflammatory diseases, and arteriosclerosis (Deepa, Babu, Parameshwar, & Reddy, 2012).

Ligand Synthesis for Metallomacrocyclic Complexes

It serves as a ligand precursor in synthesizing metallomacrocyclic palladium(II) complexes, which are of interest in inorganic and coordination chemistry (Guerrero et al., 2008).

properties

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-13(8-9-14(17)18)11(2)16(15-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQSXCADNTVCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354827
Record name 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

381697-36-5
Record name 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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